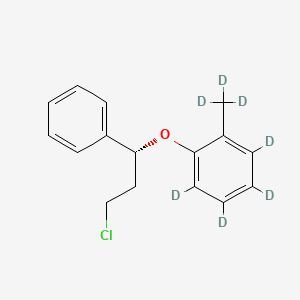

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound used in various scientific research applications. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate phenol and chloroalkane derivatives.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate.

Deuterium Labeling: Deuterium atoms are introduced through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed depend on the type of reaction. For example:

Substitution: Products include phenol derivatives.

Oxidation: Products include carboxylic acids.

Reduction: Products include alkanes.

Applications De Recherche Scientifique

Chemistry

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows chemists to produce a variety of derivatives with tailored properties.

| Reaction Type | Product Type | Common Reagents |

|---|---|---|

| Oxidation | Ketones or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols or alkanes | Lithium aluminum hydride, sodium borohydride |

| Substitution | Hydroxyl or amino derivatives | Sodium hydroxide, ammonia |

Biology

The compound has been investigated for its potential biological activities. Studies have shown that it exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as a therapeutic agent.

Case Study: Cytotoxicity in Cancer Cells

- Cell Line : MCF-7 (human breast cancer)

- IC50 Value : Approximately 30 µM after 48 hours

- Mechanism : Activates caspase pathways leading to apoptosis

This suggests that this compound could be developed into a novel anticancer drug.

Medicine

The compound is being explored for its therapeutic properties, particularly in developing new antimicrobial agents. Its interactions with specific biological targets make it a candidate for further pharmacological studies.

Case Study: Antimicrobial Efficacy

- Pathogens Tested : Staphylococcus aureus and Escherichia coli

- Concentration for Activity : Significant reduction in bacterial growth at concentrations as low as 50 µg/mL

This indicates the potential for this compound to be utilized in treating bacterial infections.

Mécanisme D'action

The mechanism of action of ®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that allows researchers to track the compound’s behavior in biological systems. The pathways involved include:

Metabolic Pathways: The compound is metabolized by enzymes, and its deuterium label helps in tracking these processes.

Reaction Mechanisms: The compound’s behavior in chemical reactions provides insights into reaction mechanisms.

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane

- ®-3-Bromo-1-phenyl-1-(2-methylphenoxy-d7)propane

Uniqueness

®-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to its specific isotopic labeling and the presence of a chloro group, which makes it particularly useful in substitution reactions and as a reference standard in NMR spectroscopy.

Activité Biologique

(R)-3-Chloro-1-phenyl-1-(2-methylphenoxy-d7)propane is a deuterium-labeled compound that has garnered attention in various scientific fields, particularly in biology and medicine. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a chlorinated phenyl group and a deuterated 2-methylphenoxy moiety.

- Molecular Formula : C₁₆H₁₀D₇ClO

- Molecular Weight : 267.80 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of deuterium allows researchers to trace the compound's metabolic pathways more effectively.

Key Mechanisms:

- Enzyme Interactions : The compound is metabolized by specific enzymes, which can be tracked due to the unique isotopic signature provided by deuterium.

- Metabolic Pathways : It plays a role in studying metabolic pathways, aiding in understanding how drugs are processed in biological systems.

Applications in Scientific Research

The compound is utilized in several research areas:

1. Biological Studies

- Used to investigate enzyme kinetics and metabolic processes.

- Acts as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.

2. Pharmacological Research

- Explored for potential therapeutic properties, particularly in drug development.

- Assists in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME).

3. Environmental Studies

- Serves as a standard for detecting environmental pollutants due to its stable isotopic labeling.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | Similar without deuterium label | Explored for therapeutic properties but lacks tracking capability of metabolic pathways. |

| 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene | Analog without isotopic labeling | Investigated for interactions with biomolecules but less effective in tracing metabolism. |

Propriétés

IUPAC Name |

1-[(1R)-3-chloro-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-NUZBOFKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCCl)C2=CC=CC=C2)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.